niobium(V) potassium oxyfluoride
Description
Niobium(V) potassium oxyfluoride, with the formula K₂NbOF₅, is a complex fluoride-oxide salt of niobium. It is historically significant in metallurgical processes, particularly in the separation of niobium (Nb) from tantalum (Ta) via the Marignac process . This compound exhibits high solubility in hydrofluoric acid (HF)-rich solutions, a property exploited industrially to isolate Nb from Ta-containing ores . Its structure consists of Nb⁵⁺ ions coordinated by oxygen and fluorine ligands, forming a mixed-anion framework that influences its thermal stability, reactivity, and electronic properties. K₂NbOF₅ is also a precursor in electrochemical synthesis routes for niobium metal production .
Properties
CAS No. |
17523-77-2 |
|---|---|
Molecular Formula |
F2KNbO+6 |
Molecular Weight |
186 |
IUPAC Name |
potassium;fluoro hypofluorite;niobium(5+) |
InChI |
InChI=1S/F2O.K.Nb/c1-3-2;;/q;+1;+5 |
InChI Key |
HILRXRXQCJNRKV-UHFFFAOYSA-N |
SMILES |
O(F)F.[K+].[Nb+5] |
Synonyms |
niobium(V) potassium oxyfluoride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Ionic Radii Differences
Niobium(V) potassium oxyfluoride belongs to a broader class of transition metal oxyfluorides. Key structural distinctions arise from ionic radii and coordination preferences:
- Nb⁵⁺ has an effective ionic radius of ~0.64 Å in six-fold coordination with oxygen, while Ta⁵⁺ is slightly larger (~0.65 Å) . This minor difference impacts bond lengths and lattice stability in compounds like K₂NbOF₅ vs. K₂TaF₇.
- In K₂NbOF₅, the Nb⁵⁺ center adopts a distorted octahedral geometry with mixed O/F ligands, whereas K₂TaF₇ features Ta⁵⁺ in a seven-coordinate environment dominated by fluorine .
Table 1: Structural Properties of Selected Niobium/Tantalum Compounds
| Compound | Coordination Geometry | Dominant Ligands | Ionic Radius (Å, M⁵⁺) |
|---|---|---|---|
| K₂NbOF₅ | Distorted Octahedral | O/F | 0.64 |
| K₂TaF₇ | Seven-fold | F | 0.65 |
| NbO₂F | Octahedral | O/F | 0.64 |
Thermal Stability and Decomposition Pathways
- K₂NbOF₅ decomposes at >350°C , forming NbOF₂ as a residue .
- NbO₂F demonstrates higher thermal stability, decomposing only above 500°C to Nb₂O₅ and NbF₅ .
- K₂TaF₇ melts at ~520°C without decomposition, reflecting stronger Ta–F bonds compared to Nb–O/F .
Table 2: Thermal Properties of Selected Compounds
| Compound | Decomposition Temperature (°C) | Primary Decomposition Product |
|---|---|---|
| K₂NbOF₅ | >350 | NbOF₂ |
| NbO₂F | >500 | Nb₂O₅ + NbF₅ |
| K₂TaF₇ | >520 (melts) | – |
Electrochemical Performance
Niobium oxyfluorides are promising anode materials for alkali-ion batteries. For example:
- A niobium oxyfluoride/carbon composite (NbO₂ₓF₁ₓ) delivers a sodium-ion storage capacity of 292 mA h g⁻¹ at 0.05 A g⁻¹, outperforming pure Nb₂O₅ due to fluorine-induced bandgap narrowing and enhanced Na⁺ diffusion .
Anion-Dependent Thermal Expansion
Mixed-anion niobium oxyfluorides (e.g., NbO₂₋ₓF₁ₓ ) display tunable thermal expansion properties:
- Fluorine doping (x = 0–0.6) induces a transition from positive thermal expansion (PTE) to negative thermal expansion (NTE) at x > 0.3, attributed to transverse vibrational modes of O/F ligands .
- Pure Nb₂O₅ exhibits conventional PTE, highlighting the critical role of fluorine in modulating lattice dynamics .
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